N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(4-formyl-2-methoxyphenoxy)acetamide
Overview
Description
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(4-formyl-2-methoxyphenoxy)acetamide is a chemical compound with the molecular formula C17H15F2NO4S It is known for its unique structural features, which include a difluoromethylsulfanyl group and a formyl-methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(difluoromethylthio)aniline with 4-formyl-2-methoxyphenol in the presence of a suitable base, such as potassium carbonate, to form an intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(4-formyl-2-methoxyphenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(4-formyl-2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The formyl group can also participate in covalent bonding with nucleophilic sites on biomolecules, further contributing to its biological activity.
Comparison with Similar Compounds
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(4-formyl-2-methoxyphenoxy)acetamide can be compared with similar compounds such as:
N-{4-[(trifluoromethyl)sulfanyl]phenyl}-2-(4-formyl-2-methoxyphenoxy)acetamide: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
N-{4-[(methylthio)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide: This compound has a methylthio group instead of a difluoromethylsulfanyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4S/c1-23-15-8-11(9-21)2-7-14(15)24-10-16(22)20-12-3-5-13(6-4-12)25-17(18)19/h2-9,17H,10H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBUJXLZWICTLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)SC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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